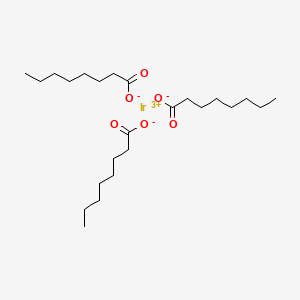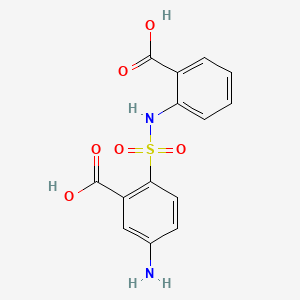![molecular formula C15H12Br4O2 B13787380 2,2'-Isopropylidenebis[4,6-dibromophenol] CAS No. 97890-15-8](/img/structure/B13787380.png)
2,2'-Isopropylidenebis[4,6-dibromophenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Isopropylidenebis[4,6-dibromophenol] is a brominated flame retardant commonly used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable compound in the production of plastics, electronics, and textiles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Isopropylidenebis[4,6-dibromophenol] typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine compound under controlled conditions. The process involves the following steps:
- Dissolution of bisphenol A in a suitable solvent.
- Addition of the brominating agent to the solution.
- Control of temperature and reaction time to ensure complete bromination.
- Purification of the product through recrystallization or other methods.
Industrial Production Methods
Industrial production of 2,2’-Isopropylidenebis[4,6-dibromophenol] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
2,2’-Isopropylidenebis[4,6-dibromophenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of brominated quinones and other oxidation products.
Reduction: Formation of less brominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学研究应用
2,2’-Isopropylidenebis[4,6-dibromophenol] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated phenols.
Industry: Widely used as a flame retardant in the production of plastics, electronics, and textiles.
作用机制
The mechanism of action of 2,2’-Isopropylidenebis[4,6-dibromophenol] as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by reacting with free radicals, thereby slowing down or stopping the flame propagation. The compound’s molecular targets include the reactive species involved in the combustion process, and its pathways involve the formation of stable brominated products that inhibit further combustion.
相似化合物的比较
2,2’-Isopropylidenebis[4,6-dibromophenol] can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A: Similar in structure but with different bromination patterns.
Hexabromocyclododecane: A cyclic brominated flame retardant with different applications.
Decabromodiphenyl ether: Another widely used brominated flame retardant with a different molecular structure.
The uniqueness of 2,2’-Isopropylidenebis[4,6-dibromophenol] lies in its specific bromination pattern and its effectiveness in various applications, particularly in the production of flame-retardant materials.
属性
CAS 编号 |
97890-15-8 |
|---|---|
分子式 |
C15H12Br4O2 |
分子量 |
543.9 g/mol |
IUPAC 名称 |
2,4-dibromo-6-[2-(3,5-dibromo-2-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,9-3-7(16)5-11(18)13(9)20)10-4-8(17)6-12(19)14(10)21/h3-6,20-21H,1-2H3 |
InChI 键 |
IKFALGJPNJYZFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C(=CC(=C1)Br)Br)O)C2=C(C(=CC(=C2)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


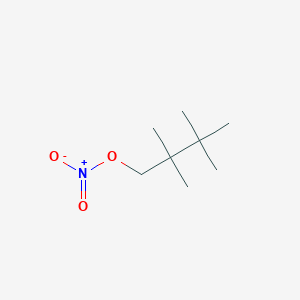
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
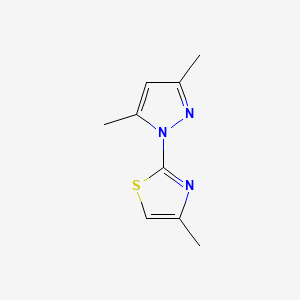
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
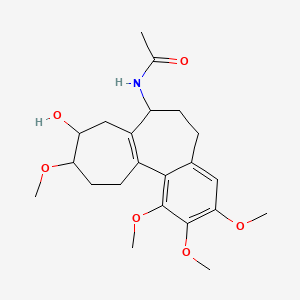
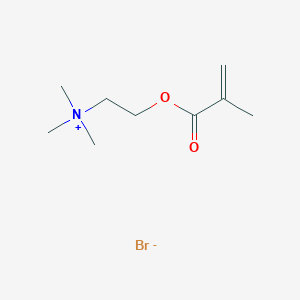

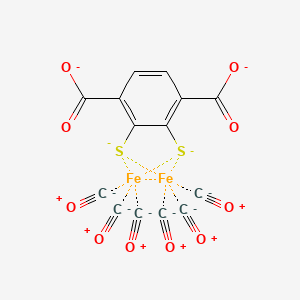
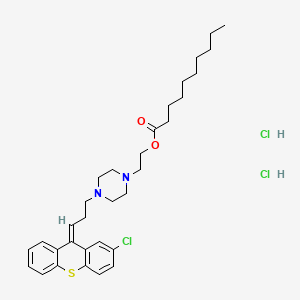
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
